molecular formula C10H11BrClN B578182 1-(2-Bromo-4-chlorophenyl)pyrrolidine CAS No. 1352630-63-7

1-(2-Bromo-4-chlorophenyl)pyrrolidine

Cat. No. B578182
M. Wt: 260.559
InChI Key: LBQLMUKOIACDRG-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrClN . It has a molecular weight of 260.56 . The compound is in liquid form .


Synthesis Analysis

The synthesis of “1-(2-Bromo-4-chlorophenyl)pyrrolidine” involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified by column chromatography or recrystallization to obtain "1-(2-bromo-4-chlorophenethyl)pyrrolidine".


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The compound contains a bromine atom and a chlorine atom attached to the phenyl group .


Physical And Chemical Properties Analysis

“1-(2-Bromo-4-chlorophenyl)pyrrolidine” is a liquid compound . It has a molecular weight of 260.56 . The InChI code for the compound is 1S/C11H11BrClNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. Its importance lies in the efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to its saturated scaffold and non-planarity. This review discusses bioactive molecules featuring the pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, focusing on their selectivity, synthetic strategies, and structure-activity relationships (SAR). The stereogenicity of the pyrrolidine ring and how different stereoisomers and spatial orientations of substituents lead to diverse biological profiles are highlighted, providing insights for the design of new pyrrolidine compounds with varied biological activities (Li Petri et al., 2021).

Pyrrolopyridines in Biological Activities

Several pyrrolopyridines, or azaindoles, have shown significant biological activity, primarily as anticancer agents, among others. Pyrrolopyridine derivatives have been reviewed for their structural and biological features, emphasizing their role as kinase inhibitors due to their structural mimicry of the ATP molecule's purine ring. This mimicry allows well-designed pyrrolopyridine analogues to act effectively in this capacity. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, is cited as an example, showcasing the chemical and biological properties of these compounds (El-Gamal & Anbar, 2017).

Pyrrolidone-based Surfactants

N-alkylated pyrrolidones exhibit surface-active properties when the alkyl group is increased, interacting synergistically with anionic surfactants. This interaction is rooted in the electronegativity of the pyrrolidone carbonyl oxygen, capable of forming pseudoquaternary ammonium ions that pair with large anions. Such ion pairs are stabilized through hydrophobic bonding and electrostatic interactions, enhancing surfactant performance. This review spans the literature on the addition of pyrrolidone to various hydrophobes, exploring its potential to improve water solubility, compatibility, solvency, and reduce toxicity in surfactant structures (Login, 1995).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQLMUKOIACDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742724
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-chlorophenyl)pyrrolidine

CAS RN

1352630-63-7
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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